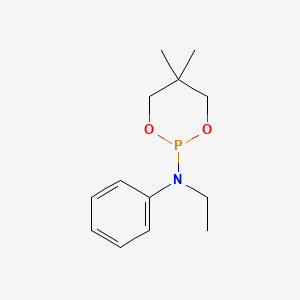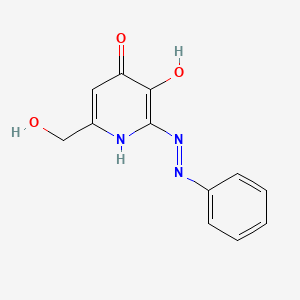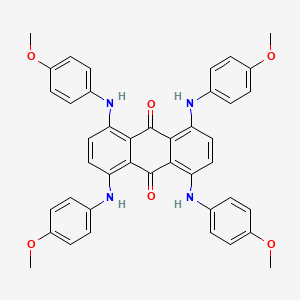
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine is an organic compound that belongs to the class of phosphorinanamines. This compound features a unique structure with a dioxaphosphinan ring, which is a six-membered ring containing both oxygen and phosphorus atoms. The presence of ethyl, dimethyl, and phenyl groups attached to the nitrogen and phosphorus atoms adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine typically involves the reaction of a suitable phosphorinan precursor with ethylamine and phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The presence of the dioxaphosphinan ring and the attached functional groups allows the compound to interact with different pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethylamine: A simpler amine with similar reactivity but lacking the dioxaphosphinan ring.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: A related compound with a similar ring structure but different functional groups.
Uniqueness
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine is unique due to its combination of the dioxaphosphinan ring and the specific ethyl, dimethyl, and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
111830-18-3 |
|---|---|
Fórmula molecular |
C13H20NO2P |
Peso molecular |
253.28 g/mol |
Nombre IUPAC |
N-ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C13H20NO2P/c1-4-14(12-8-6-5-7-9-12)17-15-10-13(2,3)11-16-17/h5-9H,4,10-11H2,1-3H3 |
Clave InChI |
YVLGKJPVHAXLBT-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)P2OCC(CO2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)


![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)




![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)

![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
